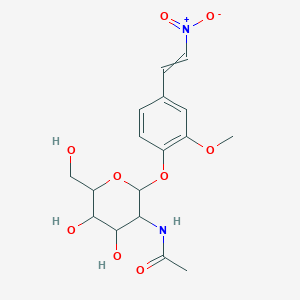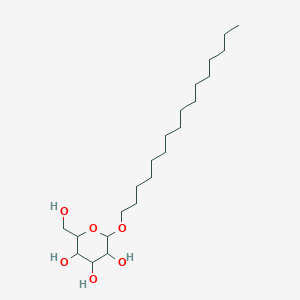
Julichrome Q3,3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Julichrome Q3,3 is a naturally occurring compound belonging to the julichrome family, which is a group of polyketides produced by certain Streptomyces species. These compounds are known for their complex structures and significant biological activities, including antibacterial and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Julichrome Q3,3 is typically synthesized through a series of biosynthetic steps involving polyketide synthases and tailoring enzymes. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces afghaniensis . Key enzymes involved in its biosynthesis include ketoreductases, acetyltransferases, and biaryl coupling enzymes .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound from the culture broth .
Análisis De Reacciones Químicas
Types of Reactions
Julichrome Q3,3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various julichrome derivatives with modified biological activities .
Aplicaciones Científicas De Investigación
Julichrome Q3,3 has several scientific research applications:
Mecanismo De Acción
Julichrome Q3,3 exerts its effects through several mechanisms:
Antibacterial Activity: It targets bacterial cell walls and disrupts their integrity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Molecular Targets: The compound interacts with specific enzymes and proteins involved in bacterial cell wall synthesis and oxidative stress response.
Comparación Con Compuestos Similares
Similar Compounds
Julichrome Q3,5: Another member of the julichrome family with similar antibacterial properties.
Julichrome Q6,6: Known for its unique biaryl coupling structure and biological activities.
Uniqueness
Julichrome Q3,3 is unique due to its specific biosynthetic pathway and the combination of biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C38H38O16 |
|---|---|
Peso molecular |
750.7 g/mol |
Nombre IUPAC |
[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1 |
Clave InChI |
FCANTWZHYAQEKU-XODDASNQSA-N |
SMILES isomérico |
C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
SMILES canónico |
CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14099082.png)
![7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099089.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099097.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14099106.png)
![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B14099114.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099117.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B14099120.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14099125.png)
![N-tert-butyl-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099127.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099143.png)
![1-(4-Bromophenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099161.png)
